N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11370204
InChI: InChI=1S/C18H22N6O3S/c1-12-11-13(2)24-17(22-23-18(24)20-12)5-4-10-19-28(26,27)16-8-6-15(7-9-16)21-14(3)25/h6-9,11,19H,4-5,10H2,1-3H3,(H,21,25)
SMILES: CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
Molecular Formula: C18H22N6O3S
Molecular Weight: 402.5 g/mol

N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide

CAS No.:

Cat. No.: VC11370204

Molecular Formula: C18H22N6O3S

Molecular Weight: 402.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide -

Specification

Molecular Formula C18H22N6O3S
Molecular Weight 402.5 g/mol
IUPAC Name N-[4-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propylsulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C18H22N6O3S/c1-12-11-13(2)24-17(22-23-18(24)20-12)5-4-10-19-28(26,27)16-8-6-15(7-9-16)21-14(3)25/h6-9,11,19H,4-5,10H2,1-3H3,(H,21,25)
Standard InChI Key HINFTMVLOHQOKM-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C
Canonical SMILES CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C

Introduction

N-(4-{[3-(5,7-dimethyl triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide is a complex organic compound featuring a triazolopyrimidine core linked to a sulfamoyl group and an acetamide moiety. This compound belongs to a broader class of heterocyclic compounds known for their diverse pharmacological activities. The presence of the triazolopyrimidine ring system, which is common in compounds with significant biological activity, suggests potential therapeutic applications.

Biological Activity

Compounds containing the triazolopyrimidine moiety are often investigated for their potential as kinase inhibitors or in other signaling pathways. The unique structural features of N-(4-{[3-(5,7-dimethyl triazolo[4,3-a]pyrimidin-3-yl)propyl]sulfamoyl}phenyl)acetamide could enable it to interact with specific biological targets, potentially inhibiting enzymes involved in inflammatory or proliferative processes.

Potential Therapeutic Applications

Given its structural similarity to known kinase inhibitors, this compound might exhibit activity against enzymes like Janus kinases (JAK1 and JAK2), which are involved in cell proliferation and inflammatory responses. This positions it as a potential therapeutic agent for diseases characterized by excessive inflammation or abnormal cell growth.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-[3-(5,7-dimethyl triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamideTriazolopyrimidine core with benzenesulfonamidePotential kinase inhibitor
2-(4-chlorophenoxy)-N-[3-(5,7-dimethyl triazolo[4,3-a]pyrimidin-3-yl)propyl]acetamideChlorophenoxy and triazolopyrimidine moietiesPotential pharmacological applications
5,7-dimethyl triazolo[4,3-a]pyrimidin-3(2H)-oneTriazolopyrimidine core without additional functional groupsPotential precursor for further synthesis

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